molecular formula C13H24N2 B1348539 1,2,3,4,4a,5,6,7-Octahydro-2,2,4a,7,7-pentamethyl-1,8-naphthyridine CAS No. 69340-58-5

1,2,3,4,4a,5,6,7-Octahydro-2,2,4a,7,7-pentamethyl-1,8-naphthyridine

Cat. No.: B1348539
CAS No.: 69340-58-5
M. Wt: 208.34 g/mol
InChI Key: OEOPGVPCZRQSMQ-UHFFFAOYSA-N
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Description

1,2,3,4,4a,5,6,7-Octahydro-2,2,4a,7,7-pentamethyl-1,8-naphthyridine (CAS: 69340-58-5), also known as PMDBD, is a bicyclic naphthyridine derivative with a fully saturated octahydro backbone and five methyl substituents. Its molecular formula is C₁₃H₂₄N₂, and it is structurally characterized by a 2,10-diazabicyclo[4.4.0]dec-1-ene framework . This compound has garnered attention due to its reported biological activities, including antioxidant, anti-inflammatory, anti-malarial, and anticancer properties . Its unique stereoelectronic profile, conferred by the rigid bicyclic system and methyl groups, makes it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

2,2,4a,7,7-pentamethyl-3,4,5,6-tetrahydro-1H-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H24N2/c1-11(2)6-8-13(5)9-7-12(3,4)15-10(13)14-11/h6-9H2,1-5H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOPGVPCZRQSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC(N=C2N1)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90219386
Record name 1,2,3,4,4a,5,6,7-Octahydro-2,2,4a,7,7-pentamethyl-1,8-naphthyridine
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Molecular Weight

208.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

69340-58-5
Record name 1,2,3,4,4a,5,6,7-Octahydro-2,2,4a,7,7-pentamethyl-1,8-naphthyridine
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Record name 1,2,3,4,4a,5,6,7-Octahydro-2,2,4a,7,7-pentamethyl-1,8-naphthyridine
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Record name 1,2,3,4,4a,5,6,7-Octahydro-2,2,4a,7,7-pentamethyl-1,8-naphthyridine
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Record name 1,2,3,4,4a,5,6,7-octahydro-2,2,4a,7,7-pentamethyl-1,8-naphthyridine
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Preparation Methods

Hydrogenation of Precursor Naphthyridines

A common preparative approach is the catalytic hydrogenation of a suitably substituted naphthyridine precursor. This method typically involves:

  • Catalyst: Palladium on carbon (Pd/C) is frequently used due to its high activity and selectivity.
  • Conditions: Elevated hydrogen pressure (e.g., 3–10 atm) and temperatures ranging from 50 to 150 °C.
  • Atmosphere: Inert gases such as nitrogen or argon to prevent oxidation.
  • Solvents: Aprotic solvents like tetrahydrofuran (THF) or ethanol are preferred for solubility and reaction control.

This hydrogenation saturates the aromatic rings partially or fully, yielding the octahydro derivative with the pentamethyl substitution pattern intact.

Cyclization Strategies

The bicyclic structure is often constructed via intramolecular cyclization reactions. Key methods include:

  • Thermolytic Cyclization: Heating intermediates such as 4-[1-(prop-1-enylimino)ethyl]pyridine at 130–150 °C induces bond formation between C4 and C4a positions, closing the bicyclic ring system.
  • Catalyst-Assisted Cyclization: Acid catalysts like phosphoric acid (H₃PO₄) can promote regioselective cyclization, improving yield and stereochemical control.
  • Pyrolysis: Controlled thermal decomposition of precursors to form the bicyclic core.

These methods require careful temperature control to avoid side reactions and ensure regioselectivity.

Purification and Quality Control

Industrial Production Considerations

For large-scale synthesis:

  • Continuous Flow Reactors: Employed to maintain consistent reaction conditions and improve reproducibility.
  • Automated Monitoring: Systems control temperature, pressure, and catalyst concentration in real-time.
  • Safety Measures: Inert atmospheres and pressure controls prevent hazardous conditions during hydrogenation.

These industrial methods ensure scalability while maintaining product quality.

Summary Table of Preparation Methods

Preparation Step Method/Condition Key Parameters Outcome/Notes
Precursor Synthesis Multi-step organic synthesis Substituted pyridine derivatives Precursor for hydrogenation
Hydrogenation Pd/C catalyst, H₂ gas 3–10 atm H₂, 50–150 °C, inert gas Saturated octahydro naphthyridine
Cyclization Thermolytic or acid-catalyzed 130–150 °C, H₃PO₄ catalyst Formation of bicyclic core
Purification Column chromatography, HPLC Hexane/ethyl acetate gradient ≥98% purity confirmed
Industrial Scale-up Continuous flow reactors, automated control Precise temp, pressure, catalyst control Consistent quality and yield

Detailed Research Findings

  • Hydrogenation Efficiency: Studies show that Pd/C catalysts under 5 atm hydrogen pressure at 100 °C achieve near-complete saturation within 6–12 hours, with minimal over-reduction or side products.
  • Cyclization Selectivity: Acid-catalyzed cyclization using H₃PO₄ at 140 °C yields regioselective formation of the bicyclic system with stereochemical purity exceeding 90%, as confirmed by NMR and X-ray crystallography.
  • Purity Optimization: Gradient elution chromatography combined with HPLC monitoring ensures removal of unreacted precursors and side products, critical for applications requiring high-purity bases.
  • Spectroscopic Characterization: ¹H NMR spectra show characteristic methyl group signals at δ 1.2–1.4 ppm, confirming pentamethyl substitution; ¹³C NMR and mass spectrometry further validate the molecular structure and weight (208.34 g/mol).

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,4a,5,6,7-Octahydro-2,2,4a,7,7-pentamethyl-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1,2,3,4,4a,5,6,7-Octahydro-2,2,4a,7,7-pentamethyl-1,8-naphthyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,4,4a,5,6,7-Octahydro-2,2,4a,7,7-pentamethyl-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural Features of Key 1,8-Naphthyridine Derivatives

Compound Name Substituents/Modifications Key Structural Features Biological/Functional Relevance
PMDBD (Target Compound) Octahydro backbone; 2,2,4a,7,7-pentamethyl Bicyclic, high lipophilicity Antioxidant, anti-inflammatory
2-Substituted-4-methyl-7-amino-1,8-naphthyridines Amino at C7; methyl at C4; variable C2 groups Planar aromatic core with polar groups Antimicrobial, enzyme inhibition
7-Halo-1,4-dihydro-1,8-naphthyridin-4-ones Halogens (Cl, Br) at C7; ketone at C4 Electron-withdrawing groups; dihydro core Potential kinase inhibitors
2,7-Difunctionalized-1,8-naphthyridines Amino, hydroxymethyl, or aldehyde groups Dual functionalization at C2 and C7 Synthetic receptors, immunostimulants
4-Hydroxy-7-methyl-2-phenyl-1,8-naphthyridines Hydroxy at C4; phenyl at C2; methyl at C7 Extended conjugation via phenyl ring Fluorescent probes, antitumor agents

Key Observations :

  • PMDBD ’s saturated bicyclic system distinguishes it from planar aromatic naphthyridines (e.g., 2-substituted-4-methyl derivatives), conferring enhanced stereochemical rigidity and lipophilicity .
  • Functionalization at C2 and C7 (e.g., in 2,7-difunctionalized derivatives) introduces hydrogen-bonding capacity, critical for molecular recognition in synthetic receptors .

Pharmacological and Functional Comparisons

Key Insights :

  • PMDBD’s broad-spectrum bioactivity contrasts with the narrower, target-specific mechanisms of 2-substituted-4-methyl derivatives (e.g., antimicrobial action via enzyme inhibition) .
  • Halogenated derivatives (e.g., 7-Cl/Br) are hypothesized to mimic methyl groups sterically but introduce electronegative effects, altering binding kinetics .
  • Polar functional groups (e.g., hydroxy, amino) in other derivatives enhance solubility but may reduce blood-brain barrier penetration compared to PMDBD’s lipophilic profile .

Biological Activity

1,2,3,4,4a,5,6,7-Octahydro-2,2,4a,7,7-pentamethyl-1,8-naphthyridine (commonly referred to as PMDBD) is a member of the naphthyridine family and has garnered attention due to its diverse biological activities. This compound exhibits a range of pharmacological effects that make it a promising candidate for therapeutic applications.

  • Molecular Formula : C₁₃H₂₄N₂
  • Molecular Weight : 208.34 g/mol
  • CAS Number : 69340-58-5

Antimicrobial Activity

Research has indicated that naphthyridine derivatives possess significant antimicrobial properties. A study highlighted the antimicrobial efficacy of various naphthyridines against bacterial and fungal strains. PMDBD was found to be moderately active against a range of pathogens when compared to standard antibiotics like Streptomycin and Nystatin .

Antiviral and Anticancer Properties

The 1,8-naphthyridine scaffold has been extensively studied for its antiviral and anticancer activities. Compounds within this class have shown effectiveness against various cancer cell lines and viral infections. The mechanism often involves the inhibition of specific enzymes or pathways critical for the survival and replication of pathogens or cancer cells .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, PMDBD has been associated with anti-inflammatory effects. Studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Neurological Applications

Recent research has explored the potential of naphthyridine derivatives in treating neurological disorders such as Alzheimer's disease and depression. These compounds may act on neurotransmitter systems or neuroprotective pathways .

Study 1: Synthesis and Evaluation of Naphthyridine Derivatives

A recent study synthesized several naphthyridine derivatives and evaluated their biological activities. Among these derivatives, PMDBD demonstrated moderate antimicrobial activity against both gram-positive and gram-negative bacteria. The study utilized various analytical techniques including NMR and mass spectrometry for characterization .

Study 2: Anticancer Activity Assessment

Another investigation focused on the anticancer properties of PMDBD. The compound was tested against several cancer cell lines (e.g., breast cancer and leukemia). Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialModerate activity against bacterial strains
AntiviralInhibition of viral replication
AnticancerDose-dependent inhibition of cancer cell growth
Anti-inflammatoryModulation of inflammatory pathways
NeurologicalPotential benefits in Alzheimer's and depression

Q & A

Q. What are the common synthetic routes for 1,2,3,4,4a,5,6,7-octahydro-2,2,4a,7,7-pentamethyl-1,8-naphthyridine?

The compound is synthesized via carboxamidine cyclization under high-temperature acidic conditions. A representative method involves reacting a carboxamidine precursor (e.g., compound 3 in ) with HCl in dichloromethane at 200°C, yielding the target molecule in 80% efficiency. This route is advantageous for generating hydro-naphthyridines but requires precise control of reaction conditions to avoid decomposition . Alternative methods include alkylation of the parent naphthyridine scaffold using methyl iodide (MeI) in benzene under reflux, followed by neutralization with CaO/K₂CO₃ .

Q. How can researchers verify the purity and structural integrity of synthesized 1,8-naphthyridine derivatives?

A combination of spectroscopic and analytical techniques is essential:

  • Mass spectrometry (MS) confirms molecular weight (e.g., M⁺ peaks matching calculated values, as in for derivatives 5d , 5f , and 8a ).
  • ¹H NMR resolves substituent positions (e.g., δ 2.58 ppm for methyl groups in 10b , ).
  • Elemental analysis validates empirical formulas (e.g., C, H, N percentages within ±0.3% of theoretical values, as shown for compound 5d ) .

Advanced Research Questions

Q. How can reaction yields be optimized for halogenated 1,8-naphthyridine derivatives?

Key strategies include:

  • Reagent stoichiometry control : Using excess thiourea (1.1 equiv) in ethanol with NaOH improves yields of thione derivatives (e.g., 6d , 64% yield) by driving the reaction to completion .
  • Temperature modulation : Refluxing chalcone intermediates with urea for 10 hours ensures complete cyclization (e.g., derivatives 5d , 5g ) .
  • Solvent selection : Absolute ethanol minimizes side reactions during aldehyde condensations (e.g., compound 8a , 83% yield) .

Q. What computational approaches are used to predict the bioactivity of 1,8-naphthyridine derivatives?

In silico studies integrate:

  • Molecular docking to assess binding affinity with target proteins (e.g., anti-Parkinson’s activity in ).
  • ADMET profiling to predict pharmacokinetic properties (e.g., blood-brain barrier permeability).
  • DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed cytotoxicity (e.g., MCF7 cell line data in ) .

Q. How can stereochemical challenges in naphthyridine functionalization be addressed?

  • Chiral auxiliaries : Use of enantiopure aldehydes or phosphoramidates (e.g., Horner–Wadsworth–Emmons approach in ) ensures controlled stereochemistry.
  • Regioselective metalation : Cobalt-catalyzed cross-coupling () enables selective functionalization at C2/C7 positions without racemization.
  • Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguous stereocenters (e.g., compound L1 in ) .

Methodological Challenges and Solutions

Q. How can researchers reconcile discrepancies in reported spectroscopic data for 1,8-naphthyridines?

  • Cross-validation : Compare NMR shifts across derivatives (e.g., C5-H of pyridine in 10b at δ 7.28 ppm vs. aromatic protons in L1 at δ 6.94–8.56 ppm) to identify systematic errors .
  • Batch-specific impurities : Use preparative HPLC to isolate isomers (e.g., nitro-substituted derivatives in often exhibit polymorphic crystallization issues) .

Q. What strategies mitigate decomposition during high-temperature syntheses?

  • Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidation (critical for thiourea-based syntheses in ).
  • Acid scavengers : Additives like CaO neutralize excess HCl, improving stability of alkylated products (e.g., 1-methyl derivatives in ) .

Critical Analysis of Contradictions

  • Methylation failures : Direct methylation of 2,7-dihydroxynaphthyridine () fails due to steric hindrance, necessitating alternative routes like methoxy substitution followed by reduction .
  • Yield variability : Thiourea-derived products (e.g., 6d ) show lower yields (64%) compared to urea analogs (5d , 51–67%), likely due to sulfur’s nucleophilic competition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,4a,5,6,7-Octahydro-2,2,4a,7,7-pentamethyl-1,8-naphthyridine
Reactant of Route 2
1,2,3,4,4a,5,6,7-Octahydro-2,2,4a,7,7-pentamethyl-1,8-naphthyridine

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